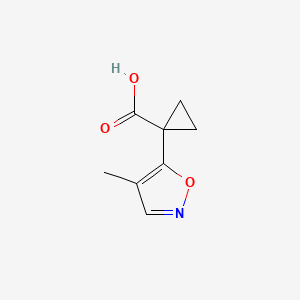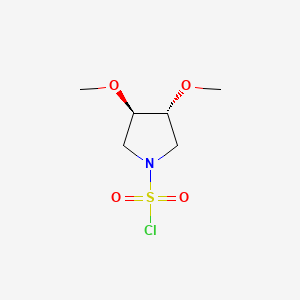
trans-3,4-Dimethoxypyrrolidine-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride: is a chiral sulfonyl chloride derivative. This compound is of interest in organic synthesis due to its potential applications in the development of pharmaceuticals and other biologically active molecules. The presence of the sulfonyl chloride group makes it a versatile intermediate for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride typically involves the reaction of rac-(3R,4R)-3,4-dimethoxypyrrolidine with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions: rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative transformations can convert the sulfonyl chloride group to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols. The reactions are often carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.
Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
科学的研究の応用
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl fluoride: Similar in structure but with a sulfonyl fluoride group instead of a chloride.
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonic acid: The sulfonyl chloride group is oxidized to a sulfonic acid.
Uniqueness: rac-(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride is unique due to its specific reactivity profile as a sulfonylating agent. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its chiral nature also adds to its uniqueness, providing opportunities for the synthesis of enantiomerically pure compounds.
特性
分子式 |
C6H12ClNO4S |
|---|---|
分子量 |
229.68 g/mol |
IUPAC名 |
(3R,4R)-3,4-dimethoxypyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO4S/c1-11-5-3-8(13(7,9)10)4-6(5)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChIキー |
PYRONDRDMQNIIM-PHDIDXHHSA-N |
異性体SMILES |
CO[C@@H]1CN(C[C@H]1OC)S(=O)(=O)Cl |
正規SMILES |
COC1CN(CC1OC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


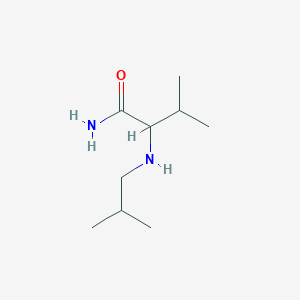
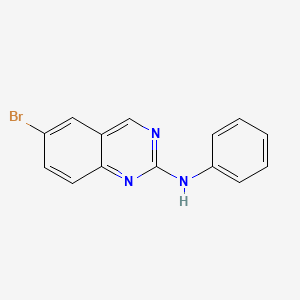

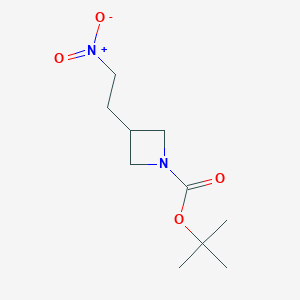

![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B13615685.png)



![tert-butylN-{2-[(3-bromophenyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13615696.png)
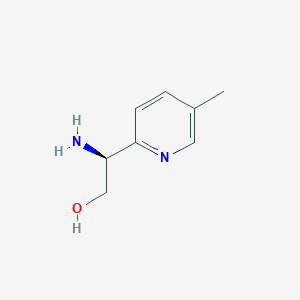
![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)

